molecular formula C15H18N6O2 B2515640 8-hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333305-09-2

8-hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2515640
CAS RN: 333305-09-2
M. Wt: 314.349
InChI Key: BZFKNKGJFDTYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as Phenelzine, is a monoamine oxidase inhibitor (MAOI) drug that is used to treat depression. It was first synthesized in the 1950s and has been widely used in clinical practice since then. The chemical structure of Phenelzine is complex, and its synthesis requires a multi-step process.

Scientific Research Applications

Synthesis and Functional Derivatives

Research has explored the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines, highlighting their potential in pharmacotherapy for various conditions such as depression, infectious diseases, hypertension, and diabetes. The aim was to study reactions between 8-hydrazinyl-1,3-dimethyl-7-arylalkyl-1H-purine-2,6(3H,7H)-diones and carbonyl-containing reagents, leading to the synthesis of bioactive substances with potential therapeutic applications (Korobko, 2016).

Neurodegenerative Diseases

A study on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones designed tricyclic xanthine derivatives to improve water solubility and evaluate their dual-target-directed potential as A1/A2A adenosine receptor antagonists. This research identified compounds with promising applications in symptomatic and disease-modifying treatments of neurodegenerative diseases, suggesting advantages over single-target therapeutics (Brunschweiger et al., 2014).

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Another study synthesized a series of 8-substituted methylxanthine derivatives to explore their in vitro anticancer, anti-HIV-1, and antimicrobial activities. The research uncovered compounds with significant activity against leukemia, colon cancer, renal cancer, and Pseudomonas aeruginosa, demonstrating the potential of these derivatives as novel purine antimetabolites for various therapeutic applications (Rida et al., 2007).

Analgesic and Anti-inflammatory Properties

Research into new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties showed significant analgesic and anti-inflammatory effects. Some derivatives were found to be more active than acetylsalicylic acid, indicating a new class of compounds for analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

properties

IUPAC Name

8-hydrazinyl-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-19-12-11(13(22)20(2)15(19)23)21(14(17-12)18-16)9-8-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFKNKGJFDTYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

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